4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-but-2-ynoxypyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-3-8-14-10-9-4-5-12-13(9)7-6-11-10/h4-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGYBYZSYWSKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine typically involves the reaction of pyrazolo[1,5-a]pyrazine with but-2-yn-1-ol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the but-2-yn-1-yloxy group.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: It can be used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Fused Cores
Table 1: Structural and Physicochemical Comparison
*Estimated based on core structure; †Predicted using fragment-based methods.
Key Observations:
- Core Flexibility: Pyrazolo[1,5-a]pyrazine derivatives exhibit structural versatility, with substitutions at C4 (e.g., butynyloxy, benzylsulfanyl) modulating electronic and steric properties. In contrast, pyrazolo[1,5-a]quinoxalines and pyrazolo[1,5-a]pyrimidines feature expanded fused-ring systems, enhancing planar surface area for target binding .
- Substituent Impact: The butynyloxy group in the target compound provides alkyne reactivity for bioconjugation, whereas TLR7-active pyrazoloquinoxalines require C4–C5 alkyl chains for optimal antagonism . Antitumor pyrazolopyrimidines (e.g., 7c) benefit from electron-withdrawing groups like cyano or sulfonamide .
Biological Activity
4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.
Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological properties. The synthesis of this compound typically involves coupling reactions that allow for the introduction of the but-2-yn-1-yloxy group.
Biological Activity Overview
Research indicates that this compound exhibits significant enzyme inhibition properties, making it a candidate for drug development. It has been studied for its potential anticancer and antimicrobial activities.
Key Biological Activities:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites, thereby blocking their activity. This property is crucial in the design of therapeutic agents targeting specific diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting that this compound may have similar effects.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo derivatives, providing insights into their potential applications.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Properties : Recent studies indicate that compounds with similar structures can exhibit antimicrobial activity against several pathogens. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanisms : Research has shown that pyrazolo derivatives can induce apoptosis in cancer cells through caspase activation and modulation of signaling pathways related to cell survival and proliferation. For example, compounds have been reported to activate caspases 3, 8, and 9 in breast cancer models, leading to increased apoptosis rates.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the pyrazolo core can significantly enhance biological activity. For instance, the introduction of different substituents on the pyrazolo ring can alter binding affinity to target enzymes or receptors.
Q & A
Q. Advanced Research Focus
- DFT Calculations : Gaussian 16 with M06-2X/6-311++G(d,p) predicts transition states for nucleophilic substitutions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).
- Machine Learning : Train models on existing datasets (e.g., reaction yields from –2) to predict optimal conditions for novel derivatives .
How can contradictory biological activity data for pyrazolo[1,5-a]pyrazine analogs be reconciled in structure-activity relationship (SAR) studies?
Advanced Research Focus
Discrepancies often arise from assay variability or impurities. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
